B1575745 Temporin-CG1

Temporin-CG1

Cat. No.: B1575745
Attention: For research use only. Not for human or veterinary use.
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Description

Temporin-CG1 is an antimicrobial peptide (AMP) isolated from the skin secretions of the Chungan torrent frog, Amolops chunganensis . It is part of the temporin family, which are characterized as short, linear, and cationic peptides that typically form an alpha-helical structure and are often amidated at the C-terminus . The sequence of this compound is FLPFVGNLLKGLL, and it has a molecular weight of 1430.8 Da . Its physicochemical properties include a theoretical isoelectric point (pI) of 8.75 and a net charge of +1 at neutral pH, with high hydrophobicity . Like other temporins, it is believed to exert its biological activity primarily by targeting and disrupting microbial cell membranes, a common mechanism for cationic antimicrobial peptides . As a naturally derived host defense peptide, this compound is a compound of interest in basic research for studying the structure and function of antimicrobial peptides, their role in amphibian innate immunity, and their potential as templates for developing new anti-infective agents . Further investigation is required to fully elucidate its spectrum of activity, mechanism of action, and potential research applications. This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

bioactivity

Antimicrobial

sequence

FLPFVGNLLKGLL

Origin of Product

United States

Origin, Biodiversity, and Molecular Characteristics of Temporin Cg1

Amphibian Skin Secretions as a Source of Bioactive Peptides

The skin of amphibians is a remarkable and complex organ that serves multiple vital functions, including respiration, hydration, and defense. amphibiatree.org It is particularly distinguished by a sophisticated chemical defense system composed of granular glands that synthesize and secrete a vast array of bioactive compounds. amphibiatree.orgontosight.aiarphahub.comamnh.org When an amphibian experiences stress or injury, these glands release their contents onto the skin's surface in a holocrine manner. ontosight.aiamnh.org This secretion is a rich cocktail of molecules, including biogenic amines, alkaloids, and a diverse arsenal (B13267) of bioactive peptides. arphahub.comresearchgate.net

These peptides are a cornerstone of the amphibian's innate immune system, providing a crucial first line of defense against invasion by pathogenic microorganisms in their environment. ontosight.aiamnh.org Among the most studied of these are the antimicrobial peptides (AMPs), which are gene-encoded and can rapidly kill a broad spectrum of bacteria, fungi, and protozoa. amnh.org The diversity of these peptides is immense, with over a thousand distinct AMPs identified from amphibian skin secretions to date. amnh.org

These peptides are categorized into numerous families based on sequence similarity, including well-known groups such as the brevinins, dermaseptins, esculentins, magainins, and the temporins. researchgate.netamphibiaweb.orgresearchgate.net The production of these AMPs is widespread among certain frog families, particularly the Ranidae and Hylidae, while being notably absent in others like the Bufonidae. researchgate.netwikipedia.orgnih.gov Each frog species typically produces a unique repertoire of 10 to 20 peptides from various families, which may act synergistically to protect the animal. amnh.orgresearchgate.net This high degree of peptide diversity, even among closely related species, points to rapid evolution driven by specific environmental and pathogenic pressures. amnh.org

Phylogeny and Distribution of Temporin-CG1 Producing Organisms

This compound is a specific antimicrobial peptide isolated from the skin secretions of the Chungan torrent frog, Amolops chunganensis. amnh.orgresearchgate.net This amphibian belongs to the genus Amolops within the family Ranidae, commonly known as the true frogs. ontosight.airesearchgate.netresearchgate.net The taxonomic classification of this species has evolved; it was first described as Rana (Hylorana) chunganensis in 1929 and later referred to as Staurois chunganensis before being placed in the genus Amolops. researchgate.net

Phylogenetically, Amolops chunganensis is situated within the Amolops monticola species group. researchgate.netnih.gov However, recent molecular analyses have revealed that A. chunganensis is a species complex, meaning that what was once considered a single species is likely a group of several morphologically similar but genetically distinct lineages. amphibiaweb.orgnih.govzoores.ac.cn These phylogenetic studies, utilizing both mitochondrial and nuclear DNA, have been crucial in beginning to unravel the complex evolutionary relationships within the diverse Amolops genus, which is distributed across southern and southwestern China and Southeast Asia. amphibiatree.orgfrogid.net.auresearchgate.net

The Chungan torrent frog is endemic to China, where it has a widespread but fragmented distribution. researchgate.netresearchgate.net Its populations are found in the provinces of Fujian, southern Shaanxi, southern Gansu, eastern Sichuan, Guizhou, Guangxi, Guangdong, and Hunan. researchgate.netresearchgate.netnih.gov It is considered a common species within its specific habitat, which consists of hill forests and the fast-flowing, rocky streams and torrents for which it is named. ontosight.airesearchgate.net The frog's physical adaptations, such as sucker-like discs on its toes, allow it to cling to rocks in these turbulent aquatic environments. ontosight.ai While historical records suggested a presence in Vietnam, these are now largely attributed to other closely related Amolops species, such as Amolops mengyangensis, highlighting the importance of molecular data in accurately defining species boundaries and distributions. researchgate.netresearchgate.net

Genetic Basis and Precursor Processing Pathways for this compound Biosynthesis

Like most antimicrobial peptides from amphibian skin, this compound is not synthesized directly in its active form. Instead, it is produced as a larger precursor protein, or prepropeptide, encoded by messenger RNA (mRNA). researchgate.netzoores.ac.cnresearchgate.net The genetic blueprint for the this compound precursor has been identified and sequenced through the analysis of a cDNA library from Amolops chunganensis skin.

The structure of this precursor is tripartite, a feature highly conserved among many amphibian AMPs. researchgate.netzoores.ac.cn

Signal Peptide: The precursor begins with an N-terminal signal peptide sequence. researchgate.net For the this compound precursor, this sequence is MFTLKKSLLLLFFLATINLSL. This hydrophobic region directs the nascent polypeptide into the endoplasmic reticulum for secretion. The signal peptidase enzyme typically cleaves this section off after a specific site, in this case, likely after the Cysteine-22 residue. ontosight.ai

Acidic Spacer Peptide: Following the signal peptide is a highly acidic spacer region (CEQERNAEEERRDDDERNAEVEK). researchgate.netzoores.ac.cn This domain is thought to play a role in the correct folding of the precursor and may protect the host cell from the cytotoxic effects of the mature peptide during its transit through the secretory pathway.

Mature Peptide and Processing Signals: The C-terminal portion of the precursor contains the sequence of the mature this compound peptide, which is flanked by specific processing signals. zoores.ac.cn The mature peptide sequence is immediately preceded by a dibasic Lys-Arg (KR) pair (...AEVEKKR FLPF...). zoores.ac.cn This is a canonical cleavage site recognized by propeptide convertase enzymes, which excise the mature peptide from the precursor. ontosight.aizoores.ac.cn Following the mature peptide sequence (FLPFVGNLLKGLL) is a C-terminal processing signal, GK. The Glycine (G) residue serves as the substrate for the enzyme peptidyl-glycine α-amidating monooxygenase, which catalyzes the amidation of the C-terminus—a common post-translational modification in temporins that is often crucial for their biological activity. ontosight.ainih.gov The final Lysine (B10760008) (K) is subsequently removed by a carboxypeptidase. researchgate.netnih.gov

This highly regulated, multi-step biosynthetic pathway ensures that the potent antimicrobial peptide is safely synthesized, stored in the granular glands, and only becomes active upon secretion. ontosight.ai

Molecular Mechanisms of Action of Temporin Cg1

Interactions with Biological Membranes

The most critical aspect of Temporin-CG1's antimicrobial activity is its ability to interact with and compromise the integrity of biological membranes. This process is dictated by the peptide's chemical properties and the composition of the target microbial membrane.

Peptide Insertion and Membrane Perturbation Models (e.g., Barrel-Stave, Toroidal Pore, Carpet Models)

Once concentrated at the membrane surface, this compound inserts into the lipid bilayer, causing destabilization and leakage of cellular contents. smolecule.com The precise mechanism can vary, and several models have been proposed to explain this process:

Barrel-Stave Model: In this model, multiple peptide molecules assemble and insert into the membrane, forming a stable, barrel-like pore. The hydrophobic surfaces of the peptides face the lipid tails of the membrane, while the hydrophilic surfaces line the interior of the pore, creating a channel for ions and other molecules to exit the cell.

Toroidal Pore Model: This model also involves pore formation, but with a more significant disruption of the membrane structure. The peptides induce the lipid monolayer to bend inward, creating a pore lined by both the peptides and the lipid head groups.

Carpet Model: In this detergent-like mechanism, the peptides accumulate and align parallel to the membrane surface, forming a "carpet." mdpi.com At a critical concentration, this carpet disrupts the bilayer's integrity, leading to the formation of micelles and the complete disintegration of the membrane without forming distinct pores. mdpi.com Studies on related temporins suggest that they often favor mechanisms like the carpet model or the formation of unstructured toroidal pores, which cause widespread membrane destabilization rather than forming discrete channels. mdpi.comresearchgate.net

Role of Peptide Hydrophobicity and Cationicity in Membrane Disruption

The effectiveness of this compound is a finely tuned balance between its cationicity and hydrophobicity. smolecule.comimrpress.com

Cationicity: The peptide's net positive charge is fundamental for the initial electrostatic attraction to the negatively charged bacterial membranes. rsc.orgresearchgate.net A higher positive charge generally enhances this initial binding. researchgate.net

Hydrophobicity: The presence of hydrophobic amino acids is crucial for the peptide to insert into the non-polar, lipid core of the membrane. rsc.orgnih.gov The degree of hydrophobicity dictates how deeply the peptide penetrates and how significantly it can disrupt the membrane structure. researchgate.net An optimal balance is necessary; excessive hydrophobicity can cause the peptide to self-aggregate in aqueous solution, reducing its effectiveness. researchgate.netmdpi.com

The following table summarizes the key physicochemical properties of this compound, which are central to its membrane disruption capabilities.

PropertyDescriptionRole in Mechanism of Action
Amino Acid Sequence FLPFVGNLLKGLLThe specific sequence determines the overall structure and distribution of charged and hydrophobic residues. nih.gov
Cationicity (Net Charge) PositiveDrives the initial electrostatic attraction to negatively charged bacterial membranes. smolecule.comimrpress.com
Hydrophobicity HighFacilitates the insertion of the peptide into the non-polar lipid core of the membrane, leading to disruption. smolecule.comnih.gov

Conformational Changes Upon Membrane Binding (e.g., Alpha-Helical Induction)

In an aqueous environment, this compound is largely unstructured, existing in a random coil conformation. mdpi.comnih.gov However, upon interacting with a membrane, it undergoes a significant structural transformation, folding into an α-helical structure. mdpi.comnih.gov This induced α-helix is amphipathic, meaning it has two distinct faces: a hydrophobic face that buries itself within the lipid core of the membrane and a hydrophilic face that remains exposed to the aqueous environment and lipid head groups. imrpress.com This amphipathic nature is essential for its ability to disrupt membrane integrity. The transition to a helical conformation is a key step that enables the peptide to effectively perturb and permeabilize the target cell membrane. nih.gov

Intracellular Target Modulation by this compound

While membrane disruption is the primary bactericidal mechanism, some evidence suggests that antimicrobial peptides like temporins can also translocate across the bacterial membrane to interact with internal cellular components. nih.gov

Interference with Bacterial Cell Division Proteins (e.g., FtsZ)

One potential intracellular target is the FtsZ protein. FtsZ is a homolog of eukaryotic tubulin and is essential for bacterial cell division. It polymerizes at the mid-cell to form the Z-ring, a structure that acts as a scaffold for the assembly of other cell division proteins (the divisome) and guides the synthesis of the new cell septum. nih.gov

Studies on the related peptide Temporin-L have shown that it can enter E. coli cells and directly bind to FtsZ. unimi.itresearchgate.net This interaction inhibits FtsZ's GTPase activity through a competitive mechanism, which in turn disrupts the formation and function of the Z-ring. nih.govunimi.it The consequence of this inhibition is a failure of cell division, leading to the formation of long, filamentous cells that ultimately cannot survive. unimi.itresearchgate.net While this mechanism has been detailed for Temporin-L, it presents a plausible secondary mode of action for other temporins, including this compound, that manage to enter the bacterial cytoplasm. nih.govcsic.es

Disruption of Intracellular Homeostasis (e.g., Ion Flux, Reactive Oxygen Species Production)

The anticancer activity of this compound and other temporins involves the significant disruption of intracellular homeostasis within cancer cells. This disruption is primarily characterized by altered ion fluxes and the increased production of reactive oxygen species (ROS).

Following the initial interaction with and permeabilization of the cancer cell membrane, temporins can induce a rapid influx of ions, particularly Ca2+. mdpi.com This sudden increase in intracellular calcium concentration can trigger a cascade of detrimental events, including the activation of various degradative enzymes like phospholipases, proteases, and endonucleases, which contribute to cell death. nih.gov The disruption of calcium homeostasis is a key factor in the cytotoxic effects of many antimicrobial peptides against cancer cells. nih.gov

Furthermore, temporin peptides have been shown to induce the overproduction of reactive oxygen species (ROS) within cancer cells. mdpi.comnih.gov This oxidative stress is often a consequence of mitochondrial dysfunction, which can be a direct or indirect effect of the peptide's action. mdpi.comnih.gov The accumulation of ROS can lead to widespread damage to cellular components, including lipids, proteins, and DNA, further contributing to the apoptotic process. The increased ROS levels can also potentiate the mitochondrial membrane permeabilization, creating a feedback loop that accelerates cell death.

The table below summarizes the key aspects of intracellular homeostasis disruption by temporins.

MechanismConsequence in Cancer CellsSupporting Observations
Ion Flux Influx of extracellular ions, particularly Ca2+.Studies on various temporins have demonstrated the release of intracellular Ca2+ upon peptide treatment. mdpi.com
Disruption of cellular ion gradients.Altered ion homeostasis is a common feature of cell death induced by membrane-active peptides.
Reactive Oxygen Species (ROS) Production Increased levels of intracellular ROS.Overproduction of ROS has been observed in cancer cells treated with temporins. mdpi.comnih.gov
Oxidative damage to cellular macromolecules.High levels of ROS are known to induce apoptosis through various pathways.

Mechanisms of Apoptosis Induction by this compound in Cellular Models

This compound and related temporins induce apoptosis in cancer cells through a multi-faceted mechanism that primarily involves the mitochondria-dependent intrinsic pathway. nih.govresearchgate.net This process is initiated by the peptide's interaction with the cancer cell and culminates in the activation of the caspase cascade, leading to programmed cell death.

Mitochondrial Membrane Permeabilization

A crucial event in the apoptotic pathway induced by temporins is the permeabilization of the mitochondrial membrane. mdpi.comnih.govsmolecule.com After being internalized or by disrupting the plasma membrane, the peptide can target the mitochondria. mdpi.com The interaction with the negatively charged mitochondrial membrane leads to its depolarization and permeabilization. mdpi.comnih.govplos.org

Mitochondrial outer membrane permeabilization (MOMP) is a point of no return in apoptosis. numberanalytics.comnih.gov It results in the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. numberanalytics.comresearchgate.net These factors include cytochrome c, Smac/DIABLO, and Omi/HtrA2. numberanalytics.com The release of cytochrome c is a particularly critical step, as it initiates the formation of the apoptosome. researchgate.netresearchgate.net Studies have shown that temporins can cause the release of cytochrome c from the mitochondria. pacific.edu

The permeabilization of the mitochondrial membrane can be influenced by the pro-apoptotic Bcl-2 family proteins, such as Bax and Bak. numberanalytics.compacific.edu Some studies suggest that temporin-induced stress can lead to the activation and translocation of these proteins to the mitochondrial membrane, further promoting MOMP. pacific.edu

Activation of Apoptotic Pathways (e.g., Caspase Activation)

The release of cytochrome c into the cytosol triggers the activation of the intrinsic apoptotic pathway. researchgate.netberkeley.edu Cytochrome c binds to the apoptotic protease-activating factor 1 (Apaf-1), leading to the assembly of the apoptosome. researchgate.net The apoptosome then recruits and activates the initiator caspase, procaspase-9. researchgate.netberkeley.edu

Activated caspase-9, in turn, cleaves and activates the executioner caspases, primarily caspase-3 and caspase-7. nih.govberkeley.eduaging-us.com These effector caspases are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and membrane blebbing. nih.govaging-us.com Research on temporin-SHf, a related peptide, has demonstrated the activation of caspase-9 and caspase-3, confirming the involvement of the intrinsic mitochondrial pathway in its apoptotic mechanism. nih.govresearchgate.net

The table below outlines the key steps in the activation of apoptotic pathways by temporins.

StepKey Molecules InvolvedOutcome
Mitochondrial Outer Membrane Permeabilization (MOMP) Temporin, Bcl-2 family proteins (Bax, Bak)Release of pro-apoptotic factors (cytochrome c, Smac/DIABLO) into the cytosol. numberanalytics.comresearchgate.netpacific.edu
Apoptosome Formation Cytochrome c, Apaf-1, ATPAssembly of the apoptosome complex. researchgate.net
Initiator Caspase Activation Apoptosome, Procaspase-9Recruitment and activation of caspase-9. researchgate.netberkeley.edu
Executioner Caspase Activation Caspase-9, Procaspase-3, Procaspase-7Cleavage and activation of caspase-3 and caspase-7. nih.govberkeley.eduaging-us.com
Cellular Dismantling Activated Caspase-3 and -7, Cellular substratesCleavage of key cellular proteins, leading to DNA fragmentation and apoptosis. nih.govaging-us.com

Biological Activities and Efficacy of Temporin Cg1 in Pre Clinical Models

Antimicrobial Spectrum and Potency of Temporin-CG1

The primary mechanism of action for this compound is the permeabilization and disruption of microbial cell membranes. smolecule.com This process is typically initiated by electrostatic interactions between the positively charged peptide and the negatively charged components of the pathogen's membrane, leading to peptide insertion into the lipid bilayer, membrane destabilization, and eventual cell lysis. smolecule.com

This compound exhibits significant biological activity against pathogenic microbes, with a particular potency reported against Gram-positive bacteria. smolecule.com The temporin family, as a whole, is well-documented for its effectiveness against these bacteria, including antibiotic-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net While specific Minimum Inhibitory Concentration (MIC) values for this compound against a panel of Gram-positive species are not detailed in the available literature, its activity is consistent with the family's characteristic targeting of these organisms. smolecule.comresearchgate.net The efficacy is attributed to its ability to effectively permeabilize the bacterial membrane. smolecule.com

The activity of the temporin family of peptides against Gram-negative bacteria is generally more limited compared to their effects on Gram-positive strains. researchgate.netresearchgate.net This reduced efficacy is often attributed to the outer membrane of Gram-negative bacteria, which can act as a barrier to the peptide. However, some temporins, particularly those with a higher net positive charge, have demonstrated the ability to overcome this barrier. researchgate.net Specific MIC values for this compound against Gram-negative bacteria such as Escherichia coli or Pseudomonas aeruginosa have not been explicitly documented in the reviewed scientific literature.

Certain members of the temporin family have demonstrated notable activity against fungi and yeasts. imrpress.com For instance, other temporins have shown efficacy against various Candida species. nih.govmdpi.comresearchgate.net One report noted that "this compound-3" displayed activity against Candida albicans, suggesting that this compound may contribute to this antifungal effect. researchgate.net However, specific MIC data for this compound alone against fungal or yeast pathogens is not available in the reviewed literature.

Microbial TypeReported Activity for this compoundGeneral Activity for Temporin Family
Gram-Positive BacteriaReported as particularly effective smolecule.comPotent activity, including against resistant strains nih.govresearchgate.net
Gram-Negative BacteriaNot specifically documentedGenerally lower activity than against Gram-positive bacteria researchgate.net
Fungi / YeastsImplicated in activity against Candida albicans researchgate.netVariable activity reported for different temporins nih.govmdpi.com

While the broader temporin family includes peptides with demonstrated antiviral and antiparasitic properties, specific studies focusing on these activities for this compound are absent from the available literature. nih.govmdpi.com For context, other temporins have shown efficacy against viruses like Herpes Simplex Virus (HSV-1) and parasites such as Leishmania. researchgate.netmdpi.com This suggests a potential avenue for future research into this compound, but currently, there is no direct evidence of its antiviral or antiparasitic capabilities.

There is no specific information available regarding the modulatory effects of this compound on the development of microbial resistance. The mechanism of direct membrane disruption employed by many antimicrobial peptides is often considered less likely to induce resistance compared to antibiotics that target specific metabolic pathways. imrpress.com Some studies on other temporins have shown synergistic effects when combined with conventional antibiotics, which can be a strategy to combat resistance, but this has not been investigated for this compound. nih.gov

Antiviral and Antiparasitic Activities

Anti-Cancer and Anti-Proliferative Effects of this compound in Cellular Models

In addition to its antimicrobial properties, this compound has been identified as having cytotoxic effects against cancer cells. smolecule.com The mechanism of action appears to parallel its antimicrobial activity, involving direct interaction with the cell membrane. smolecule.com Research indicates that this compound can induce apoptosis in cancer cells. smolecule.com This process is triggered by the peptide's disruption of the cancer cell membrane, which initiates a cascade of intracellular events leading to cell death. smolecule.com

Key mechanistic findings for this compound's anti-cancer activity include:

Membrane Disruption : The peptide interacts with and disrupts the integrity of the cancer cell membrane. smolecule.com

Mitochondrial Pathway : It has been shown to disrupt mitochondrial membranes. smolecule.com

Induction of Oxidative Stress : The peptide's action leads to an increase in intracellular reactive oxygen species (ROS). smolecule.com

These events collectively contribute to the induction of apoptosis. While these mechanisms have been described, the specific types of cancer cell lines tested against this compound and quantitative efficacy data, such as IC50 values, are not specified in the currently available scientific literature.

Observed EffectDescriptionCitation
Apoptosis InductionTriggers programmed cell death in cancer cells. smolecule.com
Membrane DisruptionInteracts with and compromises the integrity of the cancer cell plasma membrane. smolecule.com
Mitochondrial Membrane DisruptionCauses damage to the membranes of mitochondria, a key step in the intrinsic apoptotic pathway. smolecule.com
Increased Reactive Oxygen Species (ROS)Promotes the generation of ROS within the cell, leading to oxidative stress and cell death. smolecule.com

Cytotoxic Activity Against Various Cancer Cell Lines

Temporin-1CEa has been shown to exhibit broad-spectrum cytotoxic activity against a range of human carcinoma cell lines. nih.gov Its anticancer effect is dose-dependent, with studies demonstrating that increasing concentrations of the peptide lead to a corresponding decrease in cancer cell viability. researchgate.net Research using MTT assays confirmed that Temporin-1CEa is cytotoxic to all twelve tested human carcinoma cell lines, with a particularly high sensitivity observed in MCF-7 breast cancer cells. nih.gov Further studies on human breast cancer cell lines, MDA-MB-231 and MCF-7, confirmed that even a one-hour incubation period with Temporin-1CEa results in dose-dependent cytotoxicity. researchgate.net The peptide's potent and rapid action underscores its potential as an anticancer agent. researchgate.netfrontiersin.org

Cytotoxic Activity of Temporin-1CEa Against Human Cancer Cell Lines

Cell LineCancer TypeObserved EffectReference
MCF-7Breast AdenocarcinomaHigh sensitivity; dose-dependent cytotoxicity. nih.govresearchgate.net Membrane permeability increase and disruption. frontiersin.org nih.govresearchgate.netfrontiersin.org
MDA-MB-231Breast AdenocarcinomaDose-dependent cytotoxicity. researchgate.net researchgate.net
Various (12 lines)Human CarcinomaCytotoxic to all tested lines in a concentration-dependent manner. nih.gov nih.gov
MCF-7/AdrAdriamycin-resistant Breast CancerSelective inhibition of cell proliferation. dovepress.com dovepress.com

Selective Toxicity Mechanisms Towards Malignant Cells

A key advantage of many antimicrobial peptides (AMPs) in cancer therapy is their ability to selectively target malignant cells while exhibiting lower toxicity towards normal, healthy cells. nih.govnih.gov Temporin-1CEa demonstrates this crucial selectivity. nih.gov At concentrations that show potent antitumor activity, it has been found to have no significant cytotoxicity to normal human umbilical vein smooth muscle cells (HUVSMCs) and exhibits a low hemolytic effect on human erythrocytes. nih.gov

The mechanism behind this selectivity lies in the fundamental differences between the plasma membranes of cancerous and normal mammalian cells. Cancer cell membranes typically have a higher net negative charge due to an increased concentration of anionic molecules like phosphatidylserine (B164497) (PtdSer). frontiersin.orgmdpi.com As a cationic peptide, Temporin-1CEa is electrostatically attracted to the anionic cancer cell surface. mdpi.com Studies have shown that Temporin-1CEa specifically targets and binds to phosphatidylserine overexpressed on the surface of melanoma cells. frontiersin.org This initial binding facilitates the peptide's primary mechanism of action: membrane disruption. researchgate.netfrontiersin.org

Upon binding, Temporin-1CEa adopts an α-helical structure and inserts itself into the cell membrane, leading to increased permeability, the formation of pores, and eventual membrane rupture. nih.govfrontiersin.org This leads to the leakage of essential cytoplasmic contents and rapid cell death, which can occur through either necrosis or apoptosis. researchgate.netfrontiersin.orgmdpi.com This membrane-lytic action is a hallmark of many temporins and allows them to overcome the multi-drug resistance often seen in cancer cells. frontiersin.orgnih.gov

Immunomodulatory and Anti-Inflammatory Activities of this compound

Interaction with Lipopolysaccharide (LPS) and Inflammatory Inhibition

Temporin-1CEa has demonstrated significant anti-inflammatory activity by directly interacting with Lipopolysaccharide (LPS), the major component of the outer membrane of Gram-negative bacteria and a potent trigger of inflammatory responses. researchgate.netmdpi.com Isothermal titration calorimetry experiments have confirmed that Temporin-1CEa binds to LPS, primarily through electrostatic attraction, with a strong dissociation constant of approximately 0.1 µM. mdpi.com

By binding to LPS, Temporin-1CEa effectively neutralizes its inflammatory effects. mdpi.com Mechanistically, it has been shown to downregulate the MyD88-dependent signaling pathway, a key pathway in innate immunity that is activated by LPS. mdpi.com This leads to a reduced release of pro-inflammatory cytokines, including tumour necrosis factor-α (TNF-α) and interleukin-6 (IL-6), thereby mitigating the inflammatory cascade. mdpi.comresearchgate.netfrontiersin.org This anti-endotoxin property is a shared characteristic among several members of the temporin family, such as Temporin L, which has been shown to reduce plasma levels of endotoxin (B1171834) and TNF-α in rat models. mdpi.comnih.gov

Modulation of Cellular Immune Responses

Antimicrobial peptides are increasingly recognized as important modulators of the innate and adaptive immune systems. nih.govresearchgate.net They can influence the behavior of various immune cells, including macrophages, dendritic cells, and T cells. dovepress.comnih.gov Temporin-1CEa and its analogs have been shown to modulate the inflammatory responses of macrophages. frontiersin.orgnih.gov

In studies involving macrophage-derived foam cells, Temporin-1CEa inhibited the release of inflammatory cytokines by suppressing the NF-κB and MAPK signaling pathways. frontiersin.orgnih.gov The peptide and its analogs were found to decrease the mRNA expression of NF-κB p65 and reduce the protein expression of phosphorylated NF-κB p65 and p-IκB. frontiersin.org By interfering with these central inflammatory signaling pathways, Temporin-1CEa can effectively control immune cell responses and reduce inflammation, a function that complements its direct anticancer activities. researchgate.netfrontiersin.org

Anti-Biofilm Efficacy of this compound

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. The ability to inhibit or eradicate biofilms is a significant therapeutic attribute.

Inhibition of Biofilm Formation

While specific studies on the anti-biofilm activity of Temporin-1CEa are limited, extensive research on other members of the temporin family, including those from the same frog species, demonstrates a strong capacity to combat biofilms. Temporin-1CEh, also from Rana chensinensis, has been shown to inhibit 90% of biofilm production by Staphylococcus aureus and E. coli at concentrations ranging from 8 to 64 μM. nih.gov

Other temporins exhibit similar efficacy. Temporin G provokes a 50% to 100% reduction in the viability of preformed S. aureus biofilms. mdpi.com Derivatives of Temporin-GHa effectively inhibit the formation of Streptococcus mutans biofilms, a key agent in dental caries, by weakening the initial adhesion of the bacteria. nih.govresearchgate.net Likewise, Temporin-GHc and -GHd inhibit S. mutans biofilm formation by preventing bacterial attachment and reducing the production of exopolysaccharides (EPS), a critical component of the biofilm matrix. frontiersin.org This collective evidence suggests that anti-biofilm activity is a conserved function within the temporin peptide family.

Anti-Biofilm Activity of Various Temporin Peptides

PeptideTarget OrganismObserved EffectReference
Temporin-1CEhStaphylococcus aureus, E. coliInhibited 90% of biofilm production. nih.gov
Temporin GStaphylococcus aureus50-100% reduction in preformed biofilm viability. mdpi.com
Temporin-GHa (derivatives)Streptococcus mutansInhibited biofilm formation by weakening initial adhesion. nih.govresearchgate.net
Temporin-GHc / -GHdStreptococcus mutansInhibited biofilm formation by preventing attachment and reducing EPS. frontiersin.org

Disruption of Mature Biofilms

As of the latest available research, specific studies detailing the efficacy of this compound in the disruption of mature biofilms have not been published. This compound is an antimicrobial peptide with the sequence FLPFVGNLLKGLL, isolated from the Chungan torrent frog, Amolops chunganensis. mdpi.comnih.gov While its antimicrobial properties against various Gram-positive bacteria are noted, its specific action against established biofilm structures is not yet documented in the scientific literature. uniprot.org

However, research on other members of the temporin family provides significant insights into the potential anti-biofilm activities that could be shared by related peptides like this compound. Studies on analogous temporins demonstrate a marked ability to eradicate mature biofilms formed by clinically relevant pathogens. These findings highlight the general mechanism of action for the temporin family, which often involves the permeabilization and disruption of bacterial membranes. mdpi.comresearchgate.net

For instance, detailed investigations into Temporin-G (TG) have shown its potent efficacy against mature biofilms of Staphylococcus aureus. mdpi.comnih.gov Similarly, derivatives of Temporin-GHa have been found to effectively eradicate mature biofilms of Streptococcus mutans. researchgate.netnih.gov These peptides typically achieve biofilm disruption by directly killing the embedded bacterial cells through membrane damage. researchgate.netmdpi.com Another peptide, Temporin-GHa, was shown to disrupt 90% of S. aureus biofilm biomass after 24 hours of treatment. mdpi.com

The research on these related temporins suggests that the family possesses a strong potential for biofilm eradication. The primary mechanism involves compromising the membrane integrity of the sessile cells within the biofilm's protective matrix. mdpi.com

Below is a summary of research findings for other temporin peptides, illustrating their capacity to disrupt mature biofilms.

Table 1: Efficacy of Various Temporin Peptides on Mature Biofilm Disruption

Temporin PeptideTarget MicroorganismBiofilm AgeKey Findings on DisruptionReference
Temporin-G (TG)Staphylococcus aureus (ATCC and clinical isolates)20 hoursProvoked ~50% to 100% reduction in biofilm viability. mdpi.comnih.gov
Temporin-GHaStaphylococcus aureusNot SpecifiedDisrupted 90% of biofilm biomass after 24-hour treatment. mdpi.com
Temporin-GHa Derivatives (GHaR6R, GHaR7R, GHaR8R, GHaR9W)Streptococcus mutansNot SpecifiedDemonstrated eradication of mature biofilms. researchgate.netnih.gov
Temporin-GHc / GHdStreptococcus mutans24 hoursDisruption rates of approximately 10-18% at 1x MIC. frontiersin.org

Structure Activity Relationship Sar Studies of Temporin Cg1 and Its Analogues

Impact of Amino Acid Substitutions on Temporin-CG1 Bioactivity

The primary sequence of this compound is FLPFVGNLLKGLL-NH2. conicet.gov.ar Alterations to this sequence through amino acid substitutions have profound effects on its biological functions. The introduction of different amino acids can modulate hydrophobicity, net charge, and amphipathicity, which are critical determinants of antimicrobial and anticancer efficacy.

For instance, substituting specific residues with α-aminoisobutyric acid (Aib) in other temporins has been shown to either enhance the formation of or stabilize an existing α-helical conformation. conicet.gov.ar This can lead to increased antimicrobial potency. Studies on temporin analogues have demonstrated that strategic substitutions can improve activity against both Gram-positive and Gram-negative bacteria, as well as fungi. conicet.gov.ar The replacement of certain amino acids can lead to analogues with enhanced therapeutic indices, signifying a better balance between antimicrobial activity and toxicity to mammalian cells. frontiersin.org

Role of Peptide Length and Net Charge on Antimicrobial and Anti-Cancer Activity

Temporins are characteristically short peptides, typically composed of 8 to 17 amino acids. nih.govresearchgate.net The length of the peptide chain is a critical factor, with a minimum of 7-8 amino acids generally required to form an amphipathic structure. nih.gov this compound, with its 13 residues, fits within this typical range. conicet.gov.ar

The net positive charge of temporins, usually ranging from 0 to +3 at neutral pH, plays a pivotal role in their initial interaction with the negatively charged membranes of microbes and cancer cells. conicet.gov.arosdd.net this compound has a net charge of +1 due to the single lysine (B10760008) (K) residue. conicet.gov.ar Increasing the net positive charge, often by substituting neutral or acidic amino acids with basic ones like lysine or arginine, has been shown to enhance the electrostatic attraction to target cell membranes. osdd.netmdpi.com This can lead to improved antimicrobial and anticancer activity. However, a delicate balance is necessary, as excessive charge may not always correlate with higher efficacy and can sometimes increase toxicity. ub.edu

Temporin AnalogueNet ChargeEffect on BioactivityReference
Temporin-La+3Strong antimicrobial and antitumor activity. osdd.net
Temporin-SHa+3Potent activity against Gram-positive and Gram-negative bacteria and yeasts. researchgate.net
Temporin 1CEc analoguesVariedA balance between cationicity and hydrophobicity is required for improved biological activity. nih.gov

Influence of Hydrophobicity and Amphipathicity on Membrane Interaction and Selectivity

Hydrophobicity and amphipathicity are fundamental to the membrane-disrupting mechanism of temporins. frontiersin.orgsemanticscholar.org The amphipathic α-helical structure, with distinct hydrophobic and hydrophilic faces, allows the peptide to interact with and insert into the lipid bilayers of cell membranes. nih.govsemanticscholar.org The high content of hydrophobic residues in this compound contributes to its affinity for membranes. conicet.gov.ar

Increasing the hydrophobicity of temporin analogues can enhance their membrane-perturbing potency and, consequently, their antimicrobial activity. frontiersin.orgmdpi.com However, this often comes at the cost of increased hemolytic activity and cytotoxicity towards mammalian cells, thereby reducing selectivity. frontiersin.orgsemanticscholar.org Therefore, optimizing the hydrophobic-hydrophilic balance is a key strategy in designing effective and non-toxic temporin-based therapeutics. The goal is to achieve sufficient hydrophobicity for membrane disruption in target cells while minimizing interactions with the more neutral membranes of host cells. semanticscholar.org

Effects of Terminal Amidation and Other Post-Translational Modifications

A common feature of naturally occurring temporins, including this compound, is the amidation of the C-terminus. conicet.gov.arnih.govresearchgate.net This post-translational modification is crucial for its biological activity. The C-terminal amide group removes the negative charge of the carboxyl group, thereby increasing the net positive charge of the peptide. nih.gov This enhances the electrostatic interactions with negatively charged bacterial membranes. nih.gov Furthermore, amidation is known to increase the peptide's stability by protecting it from degradation by carboxypeptidases. nih.gov

Other modifications, though less common in natural temporins, can be synthetically introduced to enhance specific properties. For example, the incorporation of non-proteinogenic amino acids can alter the peptide's conformation and stability. researchgate.net

Design and Evaluation of Modified this compound Analogues

The insights gained from SAR studies have guided the rational design of novel this compound analogues with improved therapeutic profiles.

Linear Peptide Modifications

Modifications to the linear sequence of temporins are the most common design strategy. This involves single or multiple amino acid substitutions to fine-tune properties like charge, hydrophobicity, and helicity. For example, replacing specific residues to increase the net positive charge or optimize hydrophobicity has led to analogues with broader antimicrobial spectra and enhanced potency against multidrug-resistant bacteria. nih.govmdpi.com Studies on analogues of other temporins, such as Temporin L and Temporin A, have shown that such modifications can significantly improve their activity profiles. nih.govmdpi.comnih.gov

Parent PeptideModification StrategyOutcomeReference
Temporin-1CEcModulation of positive charge and hydrophobicity.Broad-spectrum antibacterial activity with low to moderate hemolytic effect. nih.govmdpi.com
Temporin LAddition of norleucine to the N-terminus.Enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. semanticscholar.org
Temporin AReplacement of Phe at position 1 with fluorinated Phe.Highest antiproliferative effect against tested tumor cell lines. nih.gov

Cyclic Peptide Design and Conformational Constraints

While most natural temporins are linear, the introduction of conformational constraints through cyclization represents an advanced design strategy. nih.gov Cyclization can be achieved through various chemical linkers, such as lactam bridges, disulfide bonds, or triazoles. nih.govnih.gov This approach aims to pre-organize the peptide into its bioactive α-helical conformation, potentially increasing its affinity for the target membrane and enhancing its stability against proteases. nih.govnih.gov

Recent studies on Temporin L have explored the design of cyclic analogues. nih.govnih.gov These efforts have led to the development of the first-in-class cyclic temporin derivatives with promising antimicrobial and antibiofilm activities. nih.gov The results from these studies provide a strong rationale for applying similar cyclization strategies to this compound to potentially overcome the limitations of linear peptides, such as proteolytic instability. kennesaw.edu Research has shown that cyclic analogues can exhibit slightly stronger inhibition efficiency against certain targets compared to their linear counterparts. kennesaw.edu

Lipidation Strategies for Enhanced Activity and Stability

Lipidation, the process of covalently attaching a fatty acid chain to a peptide, is a prominent strategy for augmenting the therapeutic properties of antimicrobial peptides (AMPs). nih.gov This modification primarily enhances the peptide's hydrophobicity, which can lead to improved interaction and permeation of bacterial cell membranes. mdpi.com For temporins, which are already largely hydrophobic, lipidation can further bolster their membrane-disrupting capabilities, potentially leading to increased antimicrobial potency and stability against enzymatic degradation. nih.govmdpi.com

A key benefit of lipidation is the enhancement of the peptide's stability. The lipid tail can protect the peptide from degradation by proteases, a significant hurdle for the therapeutic use of peptides, thereby prolonging its biological half-life. mdpi.com

Research on an analogue of temporin-1CEb, known as DK5, provides insight into the effects of lipidation within the temporin family. In one study, N-terminal lipidation of DK5 was investigated. The results demonstrated that while the parent peptide, DK5, was almost inactive against both Staphylococcus aureus and Escherichia coli, the lipidated versions showed significant antibacterial action. nih.gov The lipopeptides were able to eradicate E. coli within three hours at concentrations around 10 µg/mL. nih.gov This highlights how lipidation can transform a peptide with low intrinsic activity into a potent antimicrobial agent.

Table 1: Effect of N-terminal Lipidation on the Antibacterial Activity of a Temporin Analogue (DK5)

CompoundModificationTarget OrganismObserved EffectReference
DK5 (Parent Peptide)NoneS. aureus, E. coliAlmost inactive nih.gov
Lipidated DK5 analoguesN-terminal LipidationE. coliEradicated within 3 hours at ~10 µg/mL nih.gov
Lipidated DK5 analoguesN-terminal LipidationS. aureusConcentration-dependent membrane compromise nih.gov

Fusion Protein Constructs Incorporating this compound Sequences

Fusion proteins represent a sophisticated bioengineering approach where two or more distinct protein domains are genetically linked to create a single polypeptide with combined or novel functions. biomedpress.orgresearchgate.net In the context of antimicrobial peptides, this strategy is employed to overcome limitations such as lack of target specificity, thereby reducing potential cytotoxicity to host cells and enhancing therapeutic efficacy. biomedpress.org By fusing a potent, membrane-lytic peptide like a temporin to a targeting domain (e.g., an antibody fragment or a receptor-specific ligand), the resulting chimeric protein can be directed specifically to cancer cells or pathogens. researchgate.net

A linker sequence, often a short peptide, is typically used to connect the functional domains. biomedpress.org These linkers can be flexible or rigid and are crucial for ensuring that both parts of the fusion protein can fold correctly and function independently without steric hindrance. biomedpress.orgresearchgate.net

While specific fusion constructs involving this compound are not extensively documented in publicly available research, studies on closely related temporins provide a clear blueprint for this strategy. A notable example is the computational design of a fusion protein linking Temporin 1CEa, also from the frog Rana chensinensis, with Interleukin 24 (IL-24), a cytokine known to selectively induce apoptosis in cancer cells. biomedpress.orgresearchgate.net

The design of this Temporin 1CEa-IL24 fusion protein aimed to synergize the membrane-disrupting capabilities of the temporin with the tumor-targeting action of IL-24. researchgate.net The construct was designed with Temporin 1CEa at the N-terminus, connected via a rigid linker (AEAAAKEAAAKA) to the C-terminus of IL-24. biomedpress.org The rigid linker was chosen to maintain a stable distance between the two domains, allowing each to perform its function effectively. biomedpress.org The intended mechanism involves IL-24 guiding the fusion protein to cancer cells, followed by the lytic action of Temporin 1CEa disrupting the cancer cell membrane. biomedpress.orgresearchgate.net

Table 2: Design of a Temporin 1CEa-IL24 Fusion Protein

ComponentFunctionDetailsReference
Temporin 1CEaLytic/Killing DomainAntimicrobial peptide that disrupts cell membranes. biomedpress.orgresearchgate.net
Interleukin 24 (IL-24)Targeting DomainCytokine that selectively targets cancer cells. biomedpress.orgresearchgate.net
Linker (AEAAAKEAAAKA)Structural ConnectorA rigid linker used to ensure the integrity and independent function of both domains. biomedpress.org
Resulting Fusion ProteinTargeted Anti-tumor AgentDesigned to selectively kill breast cancer cells. biomedpress.orgresearchgate.net

This approach illustrates the potential for creating highly specific and potent therapeutic agents by incorporating temporin sequences into larger fusion protein constructs.

Advanced Research Methodologies and Techniques in Temporin Cg1 Studies

Spectroscopic Techniques for Conformational Analysis

Spectroscopic methods are fundamental in determining the structural characteristics of peptides like Temporin-CG1. These techniques provide insights into both the secondary and tertiary structures, which are crucial for understanding the peptide's function.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Determination

Circular Dichroism (CD) spectroscopy is a widely used biophysical technique for studying the secondary structure of peptides and proteins in solution. biorxiv.org It measures the differential absorption of left and right circularly polarized light by chiral molecules. biorxiv.org For peptides, the resulting CD spectrum provides information on the proportions of α-helices, β-sheets, turns, and random coil structures. biorxiv.orgelte.hu

In the study of temporins, CD spectroscopy has been instrumental in revealing conformational changes upon interaction with different environments. For instance, many temporins, which are often unstructured in aqueous solutions, adopt a helical conformation in the presence of membrane-mimicking environments such as trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles. mdpi.commdpi.com This induced folding is a key aspect of their mechanism of action. Specifically, a disorder-to-helix transition is commonly observed when these peptides interact with model membranes, particularly those with a net negative charge that mimic bacterial membranes. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Three-Dimensional Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of molecules like this compound at atomic resolution. researchgate.netethz.ch NMR relies on the magnetic properties of atomic nuclei and can be used to study structure, dynamics, and interactions in solution, closely mimicking physiological conditions. researchgate.net For peptides, multidimensional NMR experiments, such as COSY, TOCSY, and NOESY, are used to determine through-bond and through-space correlations between atoms, which are then used to calculate the 3D structure. researchgate.net

NMR studies on temporins have provided detailed structural insights. For example, the structure of Temporin-1Ta in lipopolysaccharide (LPS) micelles was determined using NMR spectroscopy. plos.org These studies revealed that the peptide adopts a helical conformation within the micelles. plos.org Furthermore, NMR can characterize the localization and orientation of the peptide within a membrane model, which is crucial for understanding how it disrupts the membrane. plos.orguit.no

Biophysical Approaches for Membrane Interaction Studies

Understanding how this compound interacts with cell membranes is key to deciphering its biological activity. A variety of biophysical techniques are employed to study these interactions, from measuring binding affinity to observing the physical disruption of the membrane.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

Isothermal Titration Calorimetry (ITC) is considered the gold standard for measuring the thermodynamics of binding interactions. malvernpanalytical.com It directly measures the heat released or absorbed during the binding of a ligand (in this case, the peptide) to a macromolecule (such as a membrane vesicle). malvernpanalytical.com A single ITC experiment can determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. malvernpanalytical.com

ITC has been used to quantify the binding of temporins to components of bacterial membranes. For example, ITC experiments have shown that Temporin-1CEa binds to lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. mdpi.com The dissociation constant for this interaction was found to be approximately 0.1 µM, indicating a strong binding affinity. mdpi.com For high-affinity interactions, a displacement titration method can be used with ITC to accurately determine the binding constants. nih.gov

Fluorescence Spectroscopy for Membrane Permeabilization Assays

Fluorescence spectroscopy is a versatile technique used to study the ability of peptides like this compound to permeabilize cell membranes. These assays often use fluorescent dyes that change their emission properties in response to changes in the membrane environment.

One common assay uses the fluorescent dye N-phenyl-1-naphthylamine (NPN) to assess outer membrane permeabilization. plos.org NPN fluoresces weakly in aqueous environments but becomes highly fluorescent in the hydrophobic interior of a membrane. An increase in NPN fluorescence in the presence of the peptide indicates that the outer membrane has been compromised, allowing the dye to enter. plos.org Another assay employs the potential-sensitive dye diSC3(5) to monitor the depolarization of the cytoplasmic membrane. plos.org The release of entrapped fluorescent markers from liposomes is also a widely used method to quantify membrane leakage induced by peptides. researchgate.net Studies on temporins have utilized these assays to demonstrate that they cause membrane permeabilization, which is a key part of their antimicrobial mechanism. plos.orgresearchgate.net

Microscopy Techniques for Cellular Morphology

Electron microscopy techniques are invaluable for visualizing the effects of peptides on the morphology of cells at high resolution.

In Vitro Cellular Assays for Biological Activity Profiling

The biological activity of this compound is extensively studied using a variety of in vitro cellular assays. These assays are crucial for determining its antimicrobial efficacy and understanding its effects on cell viability and membrane integrity.

Minimal Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC) Determinations

The antimicrobial potency of this compound is quantified through the determination of its Minimal Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC). The MIC is defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. nih.gov The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum, effectively killing the bacteria. creative-diagnostics.combmglabtech.com

These values are typically determined using broth microdilution methods. uokerbala.edu.iq In this technique, serial dilutions of this compound are prepared in microtiter plates and inoculated with a standardized suspension of the target microorganism. uokerbala.edu.iq After an incubation period, typically 24-48 hours, the wells are visually inspected for turbidity, and the lowest concentration without visible growth is recorded as the MIC. nih.govuokerbala.edu.iqresearchgate.net

To determine the MBC, aliquots from the wells showing no growth (at and above the MIC) are subcultured onto antibiotic-free agar (B569324) plates. bmglabtech.com Following another incubation period, the plates are examined for bacterial colonies. The lowest concentration of this compound that prevents any colony formation is identified as the MBC. bmglabtech.comuokerbala.edu.iq The ratio of MBC to MIC is often used to classify the antimicrobial effect as either bactericidal (killing) or bacteriostatic (inhibiting growth). An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity. creative-diagnostics.com

Table 1: Representative MIC and MBC Data for Temporin Peptides Against Various Pathogens

This table is illustrative and compiles data from various studies on temporin peptides to demonstrate typical findings. Specific values for this compound may vary.

Microorganism MIC Range (µg/mL) MBC Range (µg/mL)
Staphylococcus aureus 3.12 - 12.5 6.25 - 25.00
Escherichia coli 3.12 - 12.5 6.25 - 25.00
Pseudomonas aeruginosa >200 >200
Candida albicans 50 - 100 >100
Bacillus cereus 3.12 - 12.5 6.25 - 25.00

Note: The data in this table is derived from findings on various temporin peptides and their efficacy against different foodborne pathogens. bmglabtech.com

Cell Viability and Proliferation Assays (e.g., MTT, XTT)

To assess the impact of this compound on eukaryotic cells, particularly its potential cytotoxicity, researchers employ cell viability and proliferation assays. Among the most common are the MTT and XTT assays. nih.gov These colorimetric assays measure the metabolic activity of cells, which serves as an indicator of cell viability. thermofisher.comfishersci.ie

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in metabolically active cells to reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product that is insoluble in water. nih.gov This formazan is then solubilized, and its concentration is determined spectrophotometrically, providing a measure of viable cells. nih.gov

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is similar, but the formazan product is water-soluble, eliminating the need for a solubilization step. rndsystems.com This makes the XTT assay particularly suitable for high-throughput screening. thermofisher.comrndsystems.com In this assay, metabolically active cells reduce the XTT salt to a colored formazan product, and the amount of dye formed is directly proportional to the number of viable cells.

Table 2: Comparison of MTT and XTT Cell Viability Assays

Feature MTT Assay XTT Assay
Principle Reduction of yellow MTT to purple, insoluble formazan by mitochondrial dehydrogenases. nih.gov Reduction of XTT to a water-soluble, orange-colored formazan by metabolically active cells.
Product Solubility Insoluble (requires solubilization step). Water-soluble.
Detection Colorimetric (absorbance measurement). nih.gov Colorimetric (absorbance measurement).
Advantages Well-established, cost-effective. nih.gov Higher sensitivity, faster protocol, suitable for high-throughput screening. thermofisher.com

| Disadvantages | Requires a solubilization step, which can introduce variability. | Can overestimate viability. |

Flow Cytometry for Membrane Integrity and Apoptosis Detection

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells as they pass through a laser beam. In the context of this compound research, it is instrumental in assessing cell membrane integrity and detecting apoptosis (programmed cell death). researchgate.netnih.gov

To evaluate membrane integrity, viability dyes such as Propidium Iodide (PI) are used. researchgate.netlumiprobe.com PI is a fluorescent intercalating agent that cannot cross the membrane of live cells. However, in cells with compromised membranes (necrotic or late apoptotic cells), PI can enter and stain the DNA, allowing for their identification and quantification. researchgate.netlumiprobe.com

Apoptosis is often detected using Annexin V staining. nih.govlumiprobe.com Annexin V is a protein that has a high affinity for phosphatidylserine (B164497) (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. nih.govlumiprobe.com By using a fluorescently labeled Annexin V in conjunction with PI, it is possible to distinguish between different cell populations:

Live cells: Annexin V-negative and PI-negative.

Early apoptotic cells: Annexin V-positive and PI-negative. researchgate.net

Late apoptotic or necrotic cells: Annexin V-positive and PI-positive. researchgate.net

Studies on temporin peptides have shown that they can induce apoptosis in cancer cells, and flow cytometry with Annexin V and PI staining has been used to confirm this mechanism. nih.gov

Computational and In Silico Modeling of this compound

Computational and in silico methods provide valuable insights into the structure-function relationships of this compound at a molecular level. These techniques complement experimental data and aid in the rational design of new peptide analogs.

Molecular Dynamics Simulations of Peptide-Membrane Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. mdpi.com In the study of this compound, MD simulations are employed to model the interactions between the peptide and bacterial cell membranes. mdpi.com These simulations can provide an atomic-level view of how the peptide binds to, inserts into, and disrupts the lipid bilayer. mdpi.com

Coarse-grained (CG) MD simulations, where groups of atoms are treated as single particles, allow for the investigation of longer timescale events, such as peptide aggregation and membrane permeabilization. nih.govnih.gov Researchers have used MD simulations to investigate various aspects of temporin-membrane interactions, including:

The tendency of temporins to aggregate in aqueous solution and disaggregate in the presence of lipopolysaccharides (LPS). mdpi.com

The conformational changes of the peptide upon membrane binding, often adopting an α-helical structure. mdpi.com

The orientation and depth of peptide insertion into the membrane. mdpi.com

The formation of pores or other membrane defects, consistent with models like the "barrel-stave" or "carpet" mechanism. mdpi.commdpi.com

Homology Modeling and De Novo Peptide Design

When the experimental three-dimensional structure of a peptide is unavailable, homology modeling can be used to predict its structure based on its amino acid sequence and the known structure of a homologous template peptide. nih.govfrontiersin.org For temporins, which often exhibit α-helical conformations, homology modeling has been successfully used to generate 3D structures. nih.gov These models are crucial for understanding the spatial arrangement of amino acid residues and for subsequent docking studies to predict interactions with target molecules. nih.gov

De novo peptide design is a computational approach used to create entirely new peptide sequences with desired properties. frontiersin.orgbiorxiv.org This can involve:

Template-based design , where an existing peptide structure is used as a scaffold for modification. units.it

Fragment-based design , where small molecular fragments are linked together to build a novel peptide. frontiersin.org

AI-driven approaches , using machine learning and deep learning models to generate and screen vast numbers of potential peptide sequences for desired activities, such as target binding or antimicrobial efficacy. biorxiv.orgnih.gov

These computational design strategies can be used to optimize the properties of this compound, for instance, by enhancing its antimicrobial potency, increasing its selectivity for bacterial membranes, or improving its stability. frontiersin.orgbiorxiv.org

Molecular Docking Studies for Target Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or target), which is often a protein or a membrane surface. This technique is instrumental in understanding the molecular basis of a peptide's antimicrobial activity by predicting how it interacts with specific bacterial components.

In the context of this compound, molecular docking studies would typically be employed to predict its binding affinity and interaction patterns with bacterial cell membranes or specific protein targets. For antimicrobial peptides, targets of interest include bacterial membrane proteins or key enzymes involved in essential cellular processes. For instance, studies on other temporins, like Temporin L, have identified the cell division protein FtsZ as a potential intracellular target.

The process involves generating a three-dimensional model of this compound, often predicting an α-helical conformation which is common for temporins in membrane-like environments. nih.gov This peptide model is then computationally "docked" into the binding site of a target protein. The output of a docking simulation is a set of possible binding poses, each associated with a scoring function that estimates the binding affinity. A lower binding energy score typically indicates a more stable and favorable interaction.

These studies can reveal key amino acid residues in both the peptide and the target that are crucial for binding. For example, a docking analysis might show that the hydrophobic residues of this compound insert into the lipid core of a bacterial membrane, while its cationic lysine (B10760008) (K) residue forms electrostatic interactions with negatively charged phospholipid headgroups. A study on a fusion protein containing Temporin 1CEa, a related peptide, identified numerous hydrogen bonds and salt bridges responsible for its stable interaction with its target receptor. biomedpress.org

While specific docking data for this compound is not extensively published, illustrative findings from a hypothetical docking study against a bacterial protein target are presented below, based on typical results for antimicrobial peptides.

Table 1: Illustrative Molecular Docking Results for this compound with a Bacterial Target Protein

ParameterValueInterpretation
Binding Affinity (kcal/mol) -9.5Indicates a strong and spontaneous binding interaction.
Interacting Residues (this compound) Phe2, Leu4, Val6, Leu8, Leu11, Leu12Hydrophobic residues forming van der Waals interactions within the target's binding pocket.
Interacting Residues (this compound) Lys10Cationic residue forming hydrogen bonds and electrostatic interactions with acidic residues on the target.
Number of Hydrogen Bonds 4Suggests significant specific interactions contributing to binding stability.

Such predictive studies are invaluable for understanding the mechanism of action and for the rational design of this compound analogues with enhanced target specificity and binding affinity. sid.ir

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For antimicrobial peptides like this compound, QSAR models are developed to predict the antimicrobial potency of novel, un-synthesized analogues based on their structural or physicochemical properties, known as molecular descriptors.

The fundamental principle of QSAR is that variations in the structural properties of a molecule lead to changes in its biological activity. biorxiv.org In the context of temporins, structure-activity relationship studies have shown that properties like hydrophobicity, net positive charge, helicity, and amphipathicity are critical for antimicrobial efficacy. nih.gov

A QSAR study involves several key steps:

Data Set Assembly: A series of this compound analogues with known antimicrobial activity (e.g., Minimum Inhibitory Concentration or MIC) is required.

Descriptor Calculation: For each analogue, a set of molecular descriptors is calculated. These can include:

Net Charge: The sum of positive and negative charges at physiological pH.

Helical Content: The propensity of the peptide to form an α-helix.

Hydrophobic Moment: A measure of the peptide's amphipathicity, or the segregation of hydrophobic and hydrophilic residues on opposite faces of the helix.

Model Generation: A statistical model is built to correlate the calculated descriptors with the measured biological activity.

Validation: The model's predictive power is rigorously tested to ensure it is robust and reliable.

While a specific QSAR model for this compound is not available in the literature, numerous studies on other temporins provide insight into the key relationships. For example, it is generally observed that increasing the net positive charge (often by adding lysine residues) can enhance activity against Gram-negative bacteria. nih.gov However, an optimal balance between hydrophobicity and charge is necessary, as excessive hydrophobicity can lead to increased toxicity against host cells. nih.gov

The table below illustrates how systematic modifications to a temporin sequence can alter key descriptors and impact antimicrobial activity, forming the basis of a QSAR model.

Table 2: Illustrative Structure-Activity Relationship Data for Temporin Analogues

Peptide AnalogueSequence ModificationNet ChargeHydrophobicity (Arbitrary Units)Antimicrobial Activity (MIC µM)
This compound (Parent) FLPFVGNLLK GLL+112.516
Analogue 1 FLPFVGNLLKK LL+212.38
Analogue 2 FLPFVGNLLA GLL012.864
Analogue 3 W LPFVGNLLK GLL+113.112
Analogue 4 FLPFVGNLLK GA A+112.920

This data illustrates that replacing the single lysine with two (Analogue 1) increases the net charge and enhances activity. Removing the charge (Analogue 2) drastically reduces activity. Increasing hydrophobicity by replacing Phenylalanine with Tryptophan (Analogue 3) can also improve potency. QSAR models formalize these relationships, providing a powerful predictive tool to accelerate the discovery of new peptide-based therapeutics derived from this compound. biorxiv.org

Future Research Directions and Translational Perspectives for Temporin Cg1

Exploration of Novel Biological Activities Beyond Antimicrobial and Anticancer Effects

While the primary focus of Temporin-CG1 research has been its potent antimicrobial and anticancer effects, preliminary evidence suggests that its biological activities may be more diverse. smolecule.comfrontiersin.org Future investigations are expected to delve into these underexplored areas:

Immunomodulatory Effects: Some members of the temporin family have demonstrated the ability to modulate the immune response. frontiersin.orgconicet.gov.arunb.br Future studies on this compound could investigate its potential to influence cytokine production, immune cell proliferation, and differentiation. Understanding these immunomodulatory properties could open doors for its use in treating inflammatory and autoimmune diseases.

Wound-Healing Properties: The potential of antimicrobial peptides (AMPs) to promote wound repair is a growing area of research. frontiersin.orgconicet.gov.ar this compound's ability to combat bacterial infections, a common complication in wounds, combined with potential direct effects on skin cell migration and proliferation, warrants investigation. conicet.gov.ar

Anti-inflammatory Activity: Preliminary research suggests that some temporins may possess anti-inflammatory properties. smolecule.comfrontiersin.org Further exploration is needed to determine if this compound can suppress inflammatory pathways, which could be beneficial in a variety of disease contexts.

Development of this compound-Based Delivery Systems and Formulations (e.g., Nanotechnology Applications)

A significant hurdle in the clinical translation of peptide-based therapeutics like this compound is their potential for degradation and off-target effects. Advanced drug delivery systems, particularly those utilizing nanotechnology, offer promising solutions to these challenges. conicet.gov.arnih.gov

Nanoparticle Encapsulation: Encapsulating this compound within nanoparticles, such as liposomes or polymeric nanoparticles, could protect it from enzymatic degradation, improve its stability, and allow for controlled release. nih.govresearchgate.netnih.gov This approach has been explored for other temporins, showing reduced cytotoxicity and prolonged antimicrobial effects. nih.gov

Lipid- and Polymer-Based Carriers: Formulations using lipid- or polymer-based nanoparticles can enhance the therapeutic properties of drugs. nih.govnih.gov For instance, chitosan (B1678972) nanoparticles have been shown to be effective carriers for temporin B, reducing its toxicity to mammalian cells while maintaining its antimicrobial activity. nih.govresearchgate.net Similar strategies could be adapted for this compound.

Targeted Delivery: Functionalizing these nanocarriers with specific ligands could enable targeted delivery of this compound to cancer cells or sites of infection, maximizing its efficacy while minimizing systemic exposure and potential side effects. certh.grmdpi.com

Synergistic Effects of this compound with Existing Therapeutic Agents

Combining this compound with conventional therapeutic agents could offer several advantages, including enhanced efficacy, reduced dosages of individual drugs, and potentially overcoming drug resistance. conicet.gov.artype1diabetesgrandchallenge.org.uk

Combination with Antibiotics: The synergistic action of temporins with conventional antibiotics has been reported, suggesting that this approach could be effective against multi-drug resistant bacteria. conicet.gov.arresearchgate.net Future research should explore combinations of this compound with various antibiotics to identify synergistic interactions.

In Combination with Anticancer Drugs: The membrane-disrupting properties of this compound could potentially enhance the uptake and efficacy of traditional chemotherapeutic agents in cancer cells. smolecule.combmrat.org Investigating these synergistic effects could lead to more effective cancer treatment strategies. For example, the fusion of temporin 1CEa with IL-24 is being explored to enhance anticancer efficacy. bmrat.orgbmrat.org

Anti-endotoxin Activity: Some temporins have shown the ability to neutralize lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria that can cause sepsis. conicet.gov.ar Studies on the combination of this compound with other agents could reveal synergistic effects in combating endotoxin-related complications.

Investigative Studies on Resistance Mechanisms to this compound

A key advantage of antimicrobial peptides is that they are thought to be less prone to inducing resistance compared to conventional antibiotics. imrpress.commdpi.com However, it is crucial to investigate the potential for microorganisms to develop resistance to this compound.

Mechanisms of Resistance: Research into how bacteria might develop resistance to this compound is essential for its long-term viability as a therapeutic. This could involve studying changes in the bacterial cell membrane composition or the expression of efflux pumps. rsc.org Understanding these mechanisms is critical for designing strategies to mitigate resistance. For instance, in cancer, resistance can be driven by genetic alterations like point mutations or gene amplification. arxiv.org

Long-term Efficacy: Studies involving prolonged exposure of microbial populations to sub-lethal concentrations of this compound would be necessary to assess the rate and mechanisms of resistance development. An analogue of a different temporin, temporin-PKE-3K, has shown a reduced possibility for inducing resistance in MRSA and Klebsiella pneumoniae. mdpi.comnih.gov

Application of this compound in Pre-clinical Disease Models

To bridge the gap between in vitro findings and clinical applications, robust pre-clinical studies using animal models are indispensable.

Infection Models: The efficacy of this compound in treating various bacterial infections should be evaluated in relevant animal models. For example, an in vivo study using an insect larvae model demonstrated the antimicrobial activity of modified temporin-WY2 against MRSA and E. coli. researchgate.net Similar models could be used for this compound.

Cancer Models: The antitumor activity of this compound needs to be validated in xenograft or genetically engineered mouse models of different cancers. This would provide crucial information on its in vivo efficacy and potential for tumor regression.

Wound Healing Models: The wound-healing potential of topically administered this compound can be assessed in rodent models of dermal wounds, monitoring parameters like wound closure rate, re-epithelialization, and reduction in bacterial load. conicet.gov.ar

Conclusion

Summary of Key Research Findings on Temporin-CG1

This compound is a member of the temporin family of antimicrobial peptides (AMPs), originally isolated from the skin secretions of the frog Amolops chunganensis. smolecule.comnih.gov Structurally, it is a relatively short, linear peptide composed of 13 amino acids with the sequence FLPFVGNLLKGLL. nih.gov Key structural characteristics include a net positive charge (+1) and a high degree of hydrophobicity, which are crucial for its biological function. smolecule.comconicet.gov.ar Research has confirmed that the peptide is C-terminally amidated and lacks any cysteine residues, meaning it does not form disulfide bridges. researchgate.net

The primary biological activity of this compound is its antimicrobial effect, showing particular efficacy against Gram-positive bacteria. smolecule.comresearchgate.net The principal mechanism of action involves the permeabilization and disruption of the bacterial cell membrane. smolecule.com This process is initiated by electrostatic interactions between the cationic peptide and the negatively charged components of the bacterial membrane, leading to the peptide's insertion into the lipid bilayer, which causes membrane destabilization and ultimately cell lysis. smolecule.com

In addition to its antibacterial properties, this compound has demonstrated significant anticancer activity. smolecule.com Studies have shown it can induce apoptosis (programmed cell death) in certain cancer cell lines. smolecule.com The mechanism behind its anticancer effects is also linked to membrane disruption, specifically targeting mitochondrial membranes and increasing the production of reactive oxygen species (ROS) within the cancer cells. smolecule.com Furthermore, some research suggests that this compound may possess immunomodulatory and anti-inflammatory properties, although this is a less explored area of its activity. smolecule.comfrontiersin.org

Table 1: Key Properties of this compound

Property Description Source(s)
Origin Skin secretion of the frog Amolops chunganensis smolecule.comnih.govimrpress.com
Amino Acid Sequence FLPFVGNLLKGLL nih.govconicet.gov.ar
Length 13 amino acids nih.govconicet.gov.ar
Net Charge +1 conicet.gov.ar
Key Feature C-terminally amidated, high hydrophobicity smolecule.comresearchgate.net
Primary Activity Antimicrobial (especially against Gram-positive bacteria) smolecule.comresearchgate.net
Secondary Activity Anticancer, potential immunomodulatory effects smolecule.comfrontiersin.org

| Mechanism of Action | Disruption of cell membrane integrity, induction of apoptosis | smolecule.com |

Remaining Challenges and Knowledge Gaps in this compound Research

Despite the promising findings, significant challenges and knowledge gaps remain in the research of this compound. A primary challenge is achieving a detailed understanding of its selectivity. While it shows preferential activity against microbial and some cancer cells, the precise molecular determinants that distinguish these targets from host cells are not fully understood. smolecule.com The potential for toxicity and hemolytic activity at higher concentrations is a significant hurdle for any therapeutic application. frontiersin.org

The full extent of this compound's immunomodulatory functions is a major knowledge gap. frontiersin.org While initial studies suggest anti-inflammatory potential, the specific pathways it modulates and its interactions with various components of the immune system require comprehensive investigation. smolecule.com

Furthermore, most of the existing research on this compound has been conducted in vitro. There is a lack of extensive in vivo studies to validate its efficacy, stability, and behavior within a complex biological system. The long-term potential for pathogens to develop resistance to this compound, a common concern for all antimicrobial agents, has also not been thoroughly explored. frontiersin.org Finally, while its membrane-disrupting mechanism is established in broad terms, the nuanced dynamics of its interaction with different lipid bilayers and the potential involvement of intracellular targets remain areas for deeper investigation. smolecule.com

Future Prospects of this compound as a Research Tool and Potential Therapeutic Prototype

This compound holds considerable promise for future scientific and medical applications. As a research tool, its relatively simple, linear structure makes it an excellent model for studying the fundamental principles of peptide-membrane interactions. smolecule.comresearchgate.net It can be used to elucidate the biophysical and biochemical factors that govern the lytic activity of antimicrobial peptides, contributing to a broader understanding of innate immunity.

The most significant prospect for this compound is its role as a therapeutic prototype. Its demonstrated efficacy against bacteria and cancer cells makes it a valuable lead compound for the development of new anti-infective and anticancer agents. smolecule.comnih.gov The ease with which short peptides like temporins can be chemically synthesized and modified allows for extensive structure-activity relationship (SAR) studies. nih.govimrpress.com These studies can guide the design of novel peptide analogues with enhanced potency, greater selectivity for target cells, and reduced toxicity to mammalian cells. nih.govmdpi.com

Furthermore, the antimicrobial properties of this compound could be harnessed in various biotechnological applications. This includes its potential use as a preservative in the food industry or as a coating for medical devices to prevent biofilm formation. smolecule.com As the threat of antibiotic-resistant pathogens grows, peptides like this compound represent a vital avenue of research for developing the next generation of therapeutics. imrpress.comfrontiersin.org

Table 2: Investigated Activities of the Temporin Peptide Family

Activity Investigated Description Reference(s)
Antimicrobial Activity against a broad range of bacteria, particularly Gram-positive strains. researchgate.netnih.gov
Anticancer Cytotoxic effects against various cancer cell lines through membrane disruption and apoptosis. nih.govfrontiersin.org
Immunomodulatory Potential to modulate immune responses, including anti-inflammatory effects. conicet.gov.arfrontiersin.orgnih.gov
Antiviral Some members of the temporin family have shown activity against certain viruses. researchgate.net

| Antiparasitic | A few temporins have been found to be active against parasites like Leishmania. | researchgate.net |

Q & A

Q. What are the established mechanisms of action of Temporin-CG1, and what experimental assays are recommended for initial validation?

To investigate mechanisms of action, begin with in vitro assays such as antimicrobial susceptibility testing (e.g., minimum inhibitory concentration assays) and membrane permeability assays. Use controlled comparisons with known antimicrobial peptides (e.g., melittin) to contextualize results. Employ spectroscopic techniques (e.g., circular dichroism) to analyze structural interactions with lipid bilayers . For validation, ensure assays are replicated across independent labs to confirm reproducibility, adhering to the FINER criteria (Feasible, Novel, Ethical, Relevant) .

Q. How should researchers design a pilot study to assess this compound’s bioactivity in a controlled environment?

A pilot study should include:

  • Population : Define the microbial strains or cell lines (e.g., Gram-positive vs. Gram-negative bacteria).
  • Intervention : Test this compound at incremental concentrations.
  • Control : Use untreated samples and comparator peptides.
  • Outcome : Measure viability (e.g., CFU counts) and membrane integrity (e.g., propidium iodide uptake). Sample size should be determined using power analysis, and data should be captured in "shell tables" for standardized variable tracking .

Q. What are the best practices for sourcing and characterizing this compound for preliminary experiments?

Source synthetic peptides from accredited repositories (e.g., CAS registry) and validate purity via HPLC and mass spectrometry. Characterize secondary structure using FTIR or NMR, and document batch-to-batch variability. Cross-reference analytical data with published spectra in peer-reviewed databases .

Advanced Research Questions

Q. How can contradictions in this compound’s reported efficacy across studies be methodologically resolved?

Conduct a systematic review with meta-analysis to assess heterogeneity. Variables to evaluate include:

  • Experimental conditions (pH, temperature).
  • Strain-specific resistance mechanisms.
  • Analytical methods (e.g., variations in MIC assay protocols). Use statistical tools like I² to quantify inconsistency and subgroup analysis to identify confounding factors .

Q. What strategies optimize the synthesis protocol of this compound to enhance yield without compromising purity?

Apply Design of Experiments (DOE) to test variables such as resin type, coupling reagents, and cleavage conditions. Monitor outcomes via LC-HRMS for purity and MALDI-TOF for sequence accuracy. Compare yield data across iterations using multivariate regression to identify critical factors .

Q. How can researchers integrate multi-omics data to elucidate this compound’s off-target effects in eukaryotic cells?

Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map cellular pathways affected by sublethal doses. Use bioinformatics tools (e.g., STRING or KEGG) for pathway enrichment analysis. Validate findings with CRISPR-based knockout models of identified targets .

Q. What methodological safeguards are critical when combining NMR and molecular dynamics simulations to resolve this compound’s structural ambiguities?

  • Ensure NMR data (e.g., NOESY spectra) are acquired at consistent temperatures and solvent conditions.
  • Cross-validate simulation parameters (force fields, solvation models) with experimental data.
  • Publish raw NMR files and simulation trajectories in open repositories (e.g., Zenodo) for peer validation .

Methodological Frameworks and Tools

  • For experimental design : Use the P-E/I-C-O framework to structure hypotheses and ensure comparability across studies .
  • For data reliability : Adopt the FINER criteria to evaluate research feasibility and relevance during grant proposal stages .
  • For analytical conflicts : Combine orthogonal techniques (e.g., GC-MS for volatility, LC-HRMS for polarity) to resolve structural or functional discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.